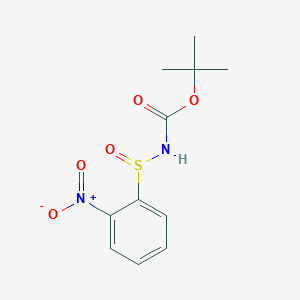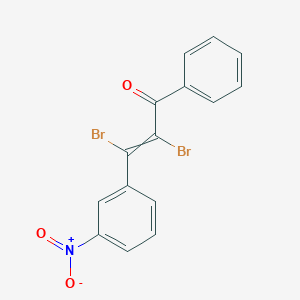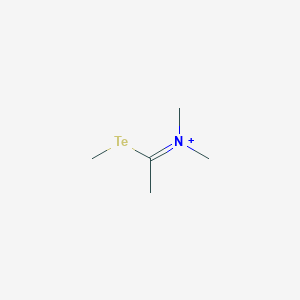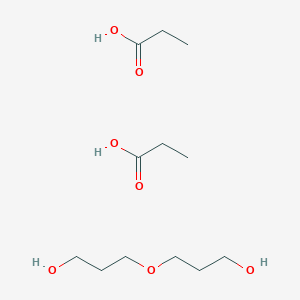
4-Methyl-2,2,5-triphenyl-2H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,2,5-triphenyl-2H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of a methyl group and three phenyl groups attached to the imidazole ring, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,2,5-triphenyl-2H-imidazole typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. One common method includes the reaction of benzoin, benzaldehyde, and ammonia under reflux conditions for several hours. The reaction mixture is then cooled and filtered to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of catalysts such as Brønsted acidic ionic liquids can improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,2,5-triphenyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
4-Methyl-2,2,5-triphenyl-2H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-2,2,5-triphenyl-2H-imidazole involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to biological effects. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
- 2,4,5-Triphenylimidazole
- 2-Methyl-4,5-diphenylimidazole
- 2,4,6-Triphenylpyrimidine
Comparison: 4-Methyl-2,2,5-triphenyl-2H-imidazole is unique due to the presence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to 2,4,5-triphenylimidazole, the additional methyl group may enhance its lipophilicity and alter its interaction with biological targets .
Properties
CAS No. |
143687-53-0 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-methyl-2,2,5-triphenylimidazole |
InChI |
InChI=1S/C22H18N2/c1-17-21(18-11-5-2-6-12-18)24-22(23-17,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
ISJWIYRJJNXUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(N=C1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
![2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12547396.png)



![Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]-](/img/structure/B12547418.png)

